Nanomolar KMO Inhibition: Head-to-Head Comparison with Clinical and Preclinical Inhibitors
4-(3,4-Dichlorophenyl)picolinic acid inhibits human KMO with an IC50 of 3.2 nM in a biochemical assay measuring conversion of kynurenine to 3-hydroxykynurenine by LC-MS/MS [1]. In a cell-based assay using CHO cells transfected with human KMO, the IC50 is 170 nM [2]. This potency is comparable to or exceeds that of several well-characterized KMO inhibitors. For reference, Ro 61-8048 exhibits an IC50 of 37 nM against human KMO ; UPF-648 shows an IC50 of 20 nM [3]; GSK 366 is reported with an IC50 of 2.3 nM . The compound thus occupies a competitive position among nanomolar KMO inhibitors.
| Evidence Dimension | In vitro inhibition of human kynurenine-3-monooxygenase (KMO) |
|---|---|
| Target Compound Data | IC50 = 3.2 nM (enzymatic); IC50 = 170 nM (cell-based) |
| Comparator Or Baseline | Ro 61-8048 (IC50 = 37 nM); UPF-648 (IC50 = 20 nM); GSK 366 (IC50 = 2.3 nM) |
| Quantified Difference | 3.2 nM vs. 37 nM (8.6-fold more potent than Ro 61-8048); vs. 20 nM (6.25-fold more potent than UPF-648); vs. 2.3 nM (similar to GSK 366) |
| Conditions | Human KMO enzyme assay (LC-MS/MS) and CHO cell-based assay |
Why This Matters
KMO inhibition is a validated therapeutic strategy for neurodegenerative and neuroinflammatory disorders; a compound with an IC50 of 3.2 nM is competitive with advanced tool compounds and preclinical candidates.
- [1] BindingDB BDBM50072092. CHEMBL3407874: 4-(3,4-Dichlorophenyl)picolinic acid KMO inhibition IC50 data (enzymatic). Retrieved from BindingDB. View Source
- [2] BindingDB BDBM50072092. CHEMBL3407874: 4-(3,4-Dichlorophenyl)picolinic acid KMO inhibition in CHO cells IC50 data. Retrieved from BindingDB. View Source
- [3] PeptideDB. (2024). UPF-648 sodium salt: KMO inhibitor with IC50 = 20 nM. Retrieved from PeptideDB. View Source
